molecular formula C18H18N6O2 B2988047 Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-29-9

Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2988047
CAS RN: 1021073-29-9
M. Wt: 350.382
InChI Key: NPYYTBNBOWPVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas.

Scientific Research Applications

Heterocyclic Cores in Histamine Antagonists

Research on compounds containing furan and pyridazin moieties, similar to the specified chemical, has been conducted to develop new histamine H3 receptor antagonists. These compounds, with a central hetero-aromatic linker, have shown affinity for the human histamine H3 receptor, indicating their potential use in neurological and psychiatric disorders. One notable compound, described as possessing high affinity and selectivity, demonstrated the ability to cross the blood-brain barrier and occupy H3 receptors in rats, highlighting its therapeutic potential (Swanson et al., 2009).

Novel Synthesis Approaches

A novel synthesis of compounds including the furan moiety has been reported, leading to the creation of new chemical structures with potential biological activities. These syntheses provide a basis for the development of new drugs and materials, showcasing the versatility of furan-containing compounds in chemical synthesis (Koza et al., 2013).

Antiprotozoal Agents

Compounds with a furan-2-yl structure have been evaluated for their antiprotozoal properties. Specifically, derivatives have shown promise as potent antiprotozoal agents, with significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underscores the potential of furan-containing compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

Corrosion Inhibition

In the context of material science, furan-2-yl containing compounds have been studied for their corrosion inhibition properties on mild steel in acidic media. These studies highlight the application of such compounds beyond biomedicine, demonstrating their utility in protecting metals from corrosion, which is crucial for industrial applications (Singaravelu & Bhadusha, 2022).

Anticancer Activity

Derivatives of the furan-2-yl compound have been synthesized and evaluated for their anticancer activity, indicating the broad potential of these compounds in drug discovery and development. The synthesis and pharmacological evaluation of novel derivatives showcase their potential use in designing new anticancer drugs (Kumar et al., 2013).

properties

IUPAC Name

furan-2-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYYTBNBOWPVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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